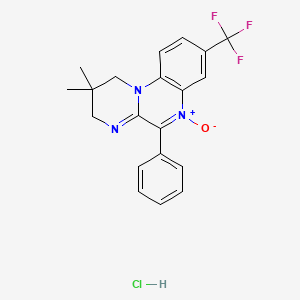
2,3-Dihydro-2,2-dimethyl-5-phenyl-8-(trifluoromethyl)-1H-pyrimido(1,2-a)quinoxaline 6-oxide, monohydrochloride
Cat. No. B1228710
Key on ui cas rn:
114370-67-1
M. Wt: 409.8 g/mol
InChI Key: MFLKIPORVXKXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04758565
Procedure details


2,3-Dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[1,2-a]quinoxaline 6-oxide (70 g) was suspended in ethanol (500 ml) and cooled in an ice-bath. Gaseous hydrogen chloride was passed through the suspension until all solid had dissolved. The solvent was then removed in vacuo and the resulting solid recrystallized from hot ethyl acetate to yield 57.87 g of 2,3-dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[ 1,2-a]quinoxaline 6-oxide hydrochloride as a bright yellow crystalline solid, m.p. 234° C., (Found: C, 58.43, H, 4.68, N, 10.15%; C20H19ClF3N3O requires C, 58.61, H, 4.67, N, 10.25%) and represented by the structural formula: ##STR15##
Name
2,3-Dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[1,2-a]quinoxaline 6-oxide
Quantity
70 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:27])[CH2:26][N:6]2[C:7]3[C:12]([N+:13]([O-:21])=[C:14]([C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)[C:5]2=[N:4][CH2:3]1)=[CH:11][C:10]([C:22]([F:25])([F:24])[F:23])=[CH:9][CH:8]=3.[ClH:28]>C(O)C>[ClH:28].[CH3:1][C:2]1([CH3:27])[CH2:26][N:6]2[C:7]3[C:12]([N+:13]([O-:21])=[C:14]([C:15]4[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=4)[C:5]2=[N:4][CH2:3]1)=[CH:11][C:10]([C:22]([F:24])([F:25])[F:23])=[CH:9][CH:8]=3 |f:3.4|
|
Inputs


Step One
|
Name
|
2,3-Dihydro-2,2-dimethyl-5-phenyl-8-trifluoromethyl-1H-pyrimido[1,2-a]quinoxaline 6-oxide
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CN=C2N(C3=CC=C(C=C3[N+](=C2C2=CC=CC=C2)[O-])C(F)(F)F)C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice-bath
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid recrystallized from hot ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1(CN=C2N(C3=CC=C(C=C3[N+](=C2C2=CC=CC=C2)[O-])C(F)(F)F)C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57.87 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
